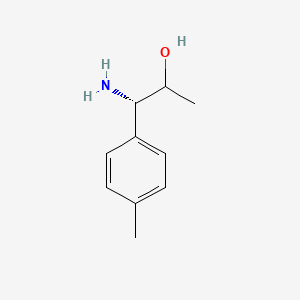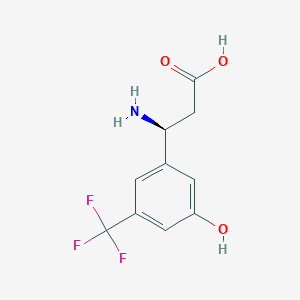
tert-Butyl (3-fluoro-5-iodophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-fluoro-5-iodophenyl)carbamate: is an organic compound with the molecular formula C11H13FINO2 and a molecular weight of 337.13 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with fluorine and iodine atoms. It is commonly used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-fluoro-5-iodophenyl)carbamate typically involves the reaction of 3-fluoro-5-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (3-fluoro-5-iodophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to substitute the iodine atom.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Phenylcarbamates: Formed through substitution reactions.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (3-fluoro-5-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-Butyl (3-fluoro-5-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparaison Avec Des Composés Similaires
tert-Butyl (3-fluoro-2-nitrophenyl)carbamate: Similar in structure but with a nitro group instead of an iodine atom.
tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate: Contains a chlorine atom in addition to the fluorine and iodine atoms.
Uniqueness: tert-Butyl (3-fluoro-5-iodophenyl)carbamate is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
1086386-79-9 |
|---|---|
Formule moléculaire |
C11H13FINO2 |
Poids moléculaire |
337.13 g/mol |
Nom IUPAC |
tert-butyl N-(3-fluoro-5-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
BEDDKXJLMJLOLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL](/img/structure/B13043015.png)
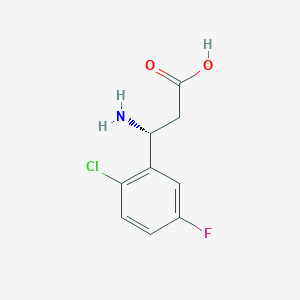
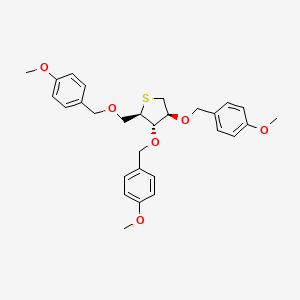
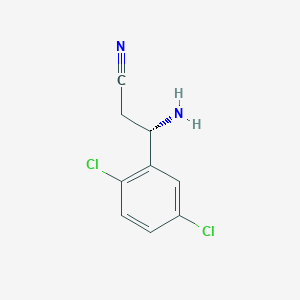

![3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13043045.png)

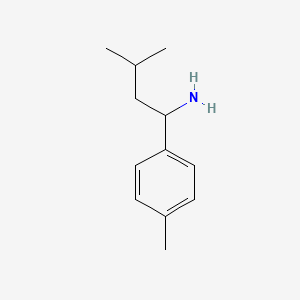
![6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13043054.png)
![(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13043056.png)

![2-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13043075.png)
